molecular formula C28H32FNO4 B13431520 5-Keto-O-tert-butyl Fluvastatin

5-Keto-O-tert-butyl Fluvastatin

Cat. No.: B13431520
M. Wt: 465.6 g/mol
InChI Key: IZJOKSSEMQWDSZ-FRFYRWIFSA-N
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Chemical Reactions Analysis

Types of Reactions: 5-Keto-O-tert-butyl Fluvastatin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases.

Major Products Formed: The major products formed from these reactions include various derivatives of fluvastatin, which can be further utilized in pharmaceutical applications .

Comparison with Similar Compounds

Uniqueness: 5-Keto-O-tert-butyl Fluvastatin is unique due to its specific role as an intermediate in the synthesis of fluvastatin. Its synthesis involves distinct reaction conditions and catalysts that are optimized for industrial production . Additionally, its use in proteomics research highlights its importance in scientific studies .

Properties

Molecular Formula

C28H32FNO4

Molecular Weight

465.6 g/mol

IUPAC Name

tert-butyl (E,3S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate

InChI

InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,22,32H,16-17H2,1-5H3/b15-14+/t22-/m0/s1

InChI Key

IZJOKSSEMQWDSZ-FRFYRWIFSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)C[C@@H](CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F

Origin of Product

United States

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